molecular formula C20H30N6O B12161098 3-[6-(Cycloheptylamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-(piperidin-1-yl)propan-1-one

3-[6-(Cycloheptylamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-(piperidin-1-yl)propan-1-one

Cat. No.: B12161098
M. Wt: 370.5 g/mol
InChI Key: RBTCZTNUISOXIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[6-(Cycloheptylamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-(piperidin-1-yl)propan-1-one is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by its unique structure, which includes a cycloheptylamino group, a triazolopyridazine core, and a piperidinylpropanone moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(Cycloheptylamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-(piperidin-1-yl)propan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridazine ring system. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.

    Introduction of the Cycloheptylamino Group: The cycloheptylamino group is introduced through nucleophilic substitution reactions. This step may require the use of protecting groups to ensure selective substitution at the desired position.

    Attachment of the Piperidinylpropanone Moiety: The final step involves the coupling of the piperidinylpropanone moiety to the triazolopyridazine core. This can be achieved through various coupling reactions, such as amide bond formation or reductive amination.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. Additionally, purification techniques such as crystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[6-(Cycloheptylamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-(piperidin-1-yl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of oxidized derivatives with altered biological activities.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may result in the formation of reduced analogs with different pharmacological properties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, alkylating agents, nucleophiles like amines or thiols, often under reflux or elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted analogs with different functional groups.

Scientific Research Applications

3-[6-(Cycloheptylamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-(piperidin-1-yl)propan-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

    Biology: In biological research, the compound is studied for its potential interactions with various biological targets. It may serve as a probe to investigate enzyme activities, receptor binding, and cellular signaling pathways.

    Medicine: The compound is of interest in medicinal chemistry due to its potential pharmacological activities. It may be explored as a lead compound for the development of new drugs targeting specific diseases or conditions.

    Industry: In industrial applications, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-[6-(Cycloheptylamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-(piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and ion channels. The compound may exert its effects through various pathways, such as:

    Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites or allosteric sites. This can lead to the modulation of metabolic pathways and cellular processes.

    Receptor Binding: The compound may bind to specific receptors on the cell surface or within the cell, triggering a cascade of signaling events. This can result in changes in gene expression, protein synthesis, and cellular responses.

    Ion Channel Modulation: The compound may interact with ion channels, altering their permeability and affecting the flow of ions across the cell membrane. This can influence cellular excitability, neurotransmission, and other physiological processes.

Comparison with Similar Compounds

3-[6-(Cycloheptylamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-(piperidin-1-yl)propan-1-one can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications and the exploration of new pharmacological properties.

Properties

Molecular Formula

C20H30N6O

Molecular Weight

370.5 g/mol

IUPAC Name

3-[6-(cycloheptylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-piperidin-1-ylpropan-1-one

InChI

InChI=1S/C20H30N6O/c27-20(25-14-6-3-7-15-25)13-12-19-23-22-18-11-10-17(24-26(18)19)21-16-8-4-1-2-5-9-16/h10-11,16H,1-9,12-15H2,(H,21,24)

InChI Key

RBTCZTNUISOXIR-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC2=NN3C(=NN=C3CCC(=O)N4CCCCC4)C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.